Home > Products > Screening Compounds P59394 > Dapagliflozin impurity
Dapagliflozin impurity - 960404-86-8

Dapagliflozin impurity

Catalog Number: EVT-1477612
CAS Number: 960404-86-8
Molecular Formula: C21H25ClO7
Molecular Weight: 424.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dapagliflozin impurities are chemical compounds generated during the synthesis of dapagliflozin or arising from its degradation. [, , ] These impurities, often referred to as related substances, can impact the quality, safety, and efficacy of dapagliflozin. [, ] Therefore, understanding their characteristics is crucial for research purposes, especially in analytical chemistry and pharmaceutical development. Studying these impurities helps in establishing effective methods to control their levels, ensuring the quality and safety of dapagliflozin for research purposes. [, , ]

Future Directions
  • Comprehensive characterization: Expanding the knowledge base on the physicochemical properties of individual dapagliflozin impurities is crucial. [, , , ]
  • Toxicity studies: Investigating the potential toxicity of specific impurities is vital to ensure the safety of dapagliflozin used in research. [, ]
  • Development of novel analytical techniques: Exploring new, more sensitive, and efficient methods for separating and quantifying these impurities can further improve analytical accuracy and efficiency. [, , ]
  • Understanding impurity formation mechanisms: Deeper investigation into the formation mechanisms of these impurities during synthesis and storage can lead to optimized synthesis protocols and storage conditions for dapagliflozin, ensuring its quality and stability for research purposes. [, , ]

Dapagliflozin

Compound Description: Dapagliflozin is a highly selective, competitive, and reversible inhibitor of sodium-glucose cotransporter 2 (SGLT2). It is an oral hypoglycemic agent used to treat type 2 diabetes mellitus. Dapagliflozin works by inhibiting glucose reabsorption in the kidneys, leading to increased urinary glucose excretion and lowering blood glucose levels [, ]. Clinical trials have shown that dapagliflozin can also improve cardiovascular outcomes in patients with heart failure, regardless of the presence or absence of diabetes [, , ]. Additionally, dapagliflozin has demonstrated benefits in slowing the progression of chronic kidney disease [, , ].

Empagliflozin

Compound Description: Empagliflozin is another SGLT2 inhibitor, similar in structure and function to dapagliflozin. It is also used as an oral antidiabetic drug for the treatment of type 2 diabetes mellitus [].

Relevance: Empagliflozin is structurally related to dapagliflozin, sharing a similar core structure and mechanism of action. One of the papers cites its use as an internal standard in the analytical method development for dapagliflozin and its impurities [].

5-Bromo-2-chlorophenyl-2′-ethoxydiphenylmethanone

Compound Description: This compound is identified as Impurity 1 in the synthesis of Dapagliflozin [].

5-Bromo-2-chloro-2′-ethoxy diphenylmethane

Compound Description: This compound is identified as Impurity 2 in the synthesis of Dapagliflozin [].

Dapagliflozin alpha isomer

Compound Description: This compound is an isomer of Dapagliflozin, likely arising during the synthesis process [].

Dapagliflozin propandiol monohydrate

Compound Description: This compound is a hydrated form of Dapagliflozin containing a propanediol molecule []. It is likely a more stable form of the drug used in formulations.

Unidentified Dapagliflozin Starting Material

Compound Description: One paper mentions the presence of a Dapagliflozin starting material in its analysis, but the exact chemical structure isn't specified [].

Fifteen Unidentified Impurities (H, J, K, and 12 others)

Compound Description: A study identified fifteen impurities in dapagliflozin active pharmaceutical ingredients and commercial formulations []. While their structures aren't fully elucidated, three of them (H, J, and K) were found to exceed acceptable limits.

Overview

Dapagliflozin impurity refers to the byproducts or contaminants that may arise during the synthesis of dapagliflozin, a medication primarily used for managing type 2 diabetes by inhibiting the sodium-glucose cotransporter 2. Understanding these impurities is crucial for ensuring the safety and efficacy of dapagliflozin in clinical applications. The identification and characterization of these impurities provide insights into the quality control measures required during pharmaceutical manufacturing.

Source

The primary source of dapagliflozin impurity is its synthetic pathway, which involves various chemical reactions starting from D-glucose. Impurities can originate from incomplete reactions, side reactions, or degradation products during storage and processing. Research has focused on developing efficient methods to synthesize dapagliflozin while minimizing these impurities, as highlighted in patents and scientific literature .

Classification

Dapagliflozin impurities can be classified based on their structural characteristics and formation mechanisms. Common types include:

  • Structural Isomers: Variants that differ in the arrangement of atoms.
  • Degradation Products: Compounds formed due to the breakdown of dapagliflozin under certain conditions.
  • Synthetic Byproducts: Unwanted compounds generated during the chemical synthesis process.
Synthesis Analysis

Methods

The synthesis of dapagliflozin impurity typically involves several key steps, including protection of functional groups, addition reactions, and deprotection processes. A notable method includes using D-glucose as a starting material, where various protective groups are applied to facilitate specific reactions without interfering with other functional sites .

Technical Details

  1. Protection of Aldehyde Groups: D-glucose undergoes protection of its aldehyde group using ethanethiol.
  2. Benzyl Group Addition: A benzyl group is introduced to enhance solubility and reactivity.
  3. Deprotection and Condensation: Following the addition, ethanethiol is removed, and condensation reactions are conducted to yield the desired impurity.
  4. Final Purification: The resulting compounds are purified using techniques such as column chromatography to isolate specific impurities .
Molecular Structure Analysis

Structure

  • A core structure derived from glucose.
  • Modifications such as hydroxy groups or alkyl chains depending on the synthetic route.

Data

The molecular formula for dapagliflozin is C_{21}H_{25}ClO_{6}, with a molecular weight of approximately 408.87 g/mol. Impurities typically exhibit similar but distinct molecular weights and formulas due to their derivations from dapagliflozin .

Chemical Reactions Analysis

Reactions

The formation of dapagliflozin impurities involves several key chemical reactions:

  • Nucleophilic Additions: These reactions often involve nucleophiles attacking electrophilic centers in intermediates derived from glucose.
  • Elimination Reactions: Removal of protective groups or side chains occurs through elimination processes.
  • Reduction Reactions: Certain impurities may form through reduction steps that alter functional groups .

Technical Details

The reaction conditions (temperature, solvent choice, and catalysts) are critical in determining the yield and purity of the final products. For example, using n-BuLi as a base under low temperatures can enhance selectivity towards desired products while minimizing unwanted side reactions .

Mechanism of Action

Process

Dapagliflozin functions by inhibiting sodium-glucose cotransporter 2 in the kidneys, leading to reduced reabsorption of glucose back into the bloodstream and increased glucose excretion in urine. This mechanism helps lower blood sugar levels in patients with type 2 diabetes.

Data

Research indicates that dapagliflozin's action results in significant glycemic control, with studies showing reductions in HbA1c levels among treated patients . The pharmacological activity is also influenced by its metabolites, which can exhibit varying degrees of efficacy and safety.

Physical and Chemical Properties Analysis

Physical Properties

Dapagliflozin impurity may exhibit properties such as:

  • Appearance: Often appears as an amorphous solid or crystalline form depending on purification methods.
  • Solubility: Varies widely; some impurities may be more soluble in organic solvents than others.

Chemical Properties

Key chemical properties include:

  • Stability: Impurities may have different stabilities under varying pH conditions or temperatures.
  • Reactivity: The presence of functional groups dictates reactivity; for instance, hydroxy groups may participate in further chemical transformations.

Relevant analyses such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography are employed to characterize these properties accurately .

Applications

Scientific Uses

Dapagliflozin impurities are significant in pharmaceutical research for several reasons:

  • Quality Control: Understanding these impurities helps ensure that pharmaceutical formulations meet regulatory standards.
  • Metabolite Studies: Investigating how these impurities behave within biological systems can provide insights into drug metabolism and efficacy.
  • Drug Development: Knowledge gained from studying impurities can inform modifications in synthetic pathways to enhance drug purity and performance .

Properties

CAS Number

960404-86-8

Product Name

Dapagliflozin impurity

IUPAC Name

(2S,3R,4S,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-2,3,4,5-tetrol

Molecular Formula

C21H25ClO7

Molecular Weight

424.9 g/mol

InChI

InChI=1S/C21H25ClO7/c1-2-28-15-6-3-12(4-7-15)9-13-10-14(5-8-16(13)22)21(27)20(26)19(25)18(24)17(11-23)29-21/h3-8,10,17-20,23-27H,2,9,11H2,1H3/t17-,18-,19+,20-,21+/m1/s1

InChI Key

KYDGWGYAUCJZDV-ADAARDCZSA-N

SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3(C(C(C(C(O3)CO)O)O)O)O)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3(C(C(C(C(O3)CO)O)O)O)O)Cl

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@]3([C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.